2,6-Dichloroisonicotinic acid

Plant defense Enzyme inhibition Systemic acquired resistance

Researchers probing SA-independent SAR pathways face limited tools. 2,6-Dichloroisonicotinic acid (INA) activates defense gene expression downstream of SA accumulation, solving this challenge. • Induces PR genes & pathogen resistance in SA-deficient nahG plants-a unique capability absent in salicylic acid. • Superior potency over SA in monocot species (barley) for robust defense activation. • 20-70% disease reduction validated in soybean/cotton field trials. Consistent ≥98% purity, ambient shipping, ready global supply.

Molecular Formula C6H3Cl2NO2
Molecular Weight 192.00 g/mol
CAS No. 5398-44-7
Cat. No. B043916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloroisonicotinic acid
CAS5398-44-7
Synonyms2,6-dichloroisonicotinic acid
2,6-dichloroisonicotinic acid, calcium salt
2,6-dichloroisonicotinic acid, lithium salt
2,6-dichloroisonicotinic acid, magnesium salt
2,6-dichloroisonicotinic acid, potassium salt
2,6-dichloroisonicotinic acid, sodium salt
Molecular FormulaC6H3Cl2NO2
Molecular Weight192.00 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1Cl)Cl)C(=O)O
InChIInChI=1S/C6H3Cl2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11)
InChIKeySQSYNRCXIZHKAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloroisonicotinic Acid: SAR Elicitor


2,6-Dichloroisonicotinic acid (INA), also known as 2,6-dichloropyridine-4-carboxylic acid, is a synthetic analog of salicylic acid (SA) and a well-established inducer of systemic acquired resistance (SAR) in plants [1]. Unlike SA, INA acts downstream of SA accumulation in the SAR signaling pathway, enabling defense gene activation and pathogen resistance in plants incapable of accumulating SA [2]. Structurally, it is a pyridine derivative with chlorine substitutions at positions 2 and 6 and a carboxylic acid group at position 4 [3], which confers distinct chemical properties that differentiate it from unsubstituted isonicotinic acid and other SAR inducers.

2,6-Dichloroisonicotinic Acid: Irreplaceable for SAR


While isonicotinic acid serves as the core scaffold, the 2,6-dichloro substitution pattern of INA is critical for its biological activity as a plant defense elicitor [1]. Unsubstituted isonicotinic acid exhibits significantly lower potency in inducing plant resistance [2]. Furthermore, INA distinguishes itself from the natural elicitor salicylic acid (SA) by activating SAR gene expression without triggering SA accumulation, a property that makes INA a uniquely valuable tool for dissecting SA-independent signaling pathways [3]. These structural and mechanistic differences preclude generic substitution with unmodified isonicotinic acid or SA when downstream SAR pathway activation or SA-independent defense induction is required.

2,6-Dichloroisonicotinic Acid: Comparative Evidence


APX Inhibition vs. Salicylic Acid

INA exhibits comparable inhibitory potency against ascorbate peroxidase (APX), a key H₂O₂-scavenging enzyme in plants, relative to salicylic acid (SA) [1]. Under defined substrate conditions, the IC₅₀ values for APX inhibition were measured, demonstrating that INA is a nearly equipotent inhibitor of APX compared to SA [1].

Plant defense Enzyme inhibition Systemic acquired resistance

Catalase Inhibition vs. Salicylic Acid

INA inhibits catalase activity in tobacco with a dose-response profile comparable to that of salicylic acid (SA) [1]. Both compounds bind to the SA-binding protein/catalase and inhibit its enzymatic activity, with the biological activity of INA analogs correlating with their ability to inhibit catalase and induce PR-1 gene expression [1].

Plant defense Enzyme inhibition Reactive oxygen species

Powdery Mildew Resistance in Roses

Application of INA to rose cultivars 4 days prior to inoculation with Sphaerotheca pannosa resulted in a dose-dependent reduction in powdery mildew development [1]. The EC₅₀ for colony number reduction was quantified, and cultivar-specific differences in sporulation inhibition were observed [1].

Plant disease resistance Fungal pathogen Crop protection

Soybean White Mold: Field Efficacy vs. BTH

In multi-year field trials, foliar applications of INA and benzothiadiazole (BTH) were evaluated for their ability to reduce white mold severity in soybean [1]. Both compounds significantly reduced disease severity in susceptible cultivars, with comparable efficacy ranges [1].

Field trial Fungal disease Crop yield

Defense Gene Expression in Barley vs. SA and BTH

Comparative analysis of SAR inducers in barley revealed that INA (DCINA) and BTH are more potent inducers of both defense gene expression and pathogen resistance compared to salicylic acid (SA) [1]. This finding positions INA as a superior elicitor for gene expression studies in monocot systems.

Gene expression Cereal crop Defense signaling

Fragment Scaffold for Drug Discovery

2,6-Dichloroisonicotinic acid serves as a privileged fragment scaffold for molecular linking, expansion, and modification in drug discovery campaigns . The 2,6-dichloro substitution pattern on the pyridine ring provides distinct physicochemical properties and synthetic handles not present in unsubstituted isonicotinic acid .

Fragment-based drug discovery Medicinal chemistry Scaffold modification

2,6-Dichloroisonicotinic Acid: Research & Industrial Applications


SA-Independent SAR Signaling Pathways

INA is the definitive tool for dissecting SAR signaling components downstream of SA accumulation. Unlike SA itself, INA induces SAR gene expression and pathogen resistance in nahG transgenic plants that cannot accumulate SA [1]. This property makes INA essential for experiments designed to distinguish SA-dependent from SA-independent defense mechanisms and for identifying downstream components of the SAR signal transduction cascade.

Monocot Crop Disease Resistance

In barley and other monocot species, INA (DCINA) demonstrates superior potency in inducing defense gene expression and pathogen resistance compared to SA [1]. Researchers studying induced resistance in cereals should prioritize INA over SA to achieve robust activation of defense pathways and to ensure meaningful experimental outcomes in gene expression studies and pathogen challenge assays.

Field-Scale Induced Resistance in Soybean and Cotton

INA has been validated in multi-year field trials against economically important fungal pathogens including Sclerotinia sclerotiorum in soybean (20-70% disease reduction) [1] and Alternaria macrospora, Xanthomonas campestris, and Verticillium dahliae in cotton [2]. Agronomists and plant pathologists can confidently deploy INA as a SAR activator in field settings to assess the practical potential of induced resistance as a component of integrated pest management strategies.

Fragment-Based Drug Discovery: Chlorinated Pyridine Scaffold

Medicinal chemists can utilize 2,6-dichloroisonicotinic acid as a privileged fragment for molecular linking, expansion, and modification to generate novel drug candidates [1]. The 2,6-dichloro substitution provides unique synthetic handles and altered physicochemical properties compared to unsubstituted isonicotinic acid, enabling exploration of distinct chemical space in hit-to-lead optimization campaigns.

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